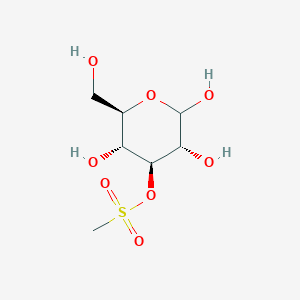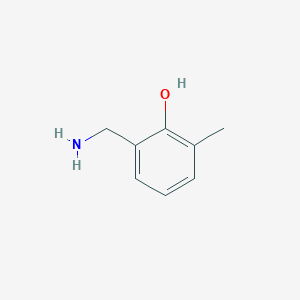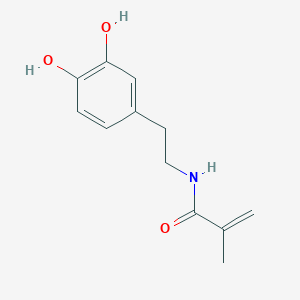
n-(3,4-Dihydroxyphenethyl)methacrylamide
Vue d'ensemble
Description
N-(3,4-Dihydroxyphenethyl)methacrylamide, also known as dopamine methacrylamide, is a compound that combines the structural features of dopamine and methacrylamide. This compound is notable for its catechol functionality, which is derived from dopamine, and its methacrylamide group, which allows it to participate in polymerization reactions. The catechol group is known for its strong adhesive properties, inspired by the adhesive proteins found in mussels .
Mécanisme D'action
Target of Action
N-(3,4-Dihydroxyphenethyl)methacrylamide (DMA) is a functional monomer that primarily targets dentin collagen fibrils . These fibrils play a crucial role in the structural integrity of dentin, a calcified tissue of the body.
Mode of Action
DMA acts as a bridge between the upper adhesive network and lower dentin collagen fibrils . It connects these two components via carbon-carbon double bond polymerization and hydrogen bonding , unifying them into a single structure . This interaction results in changes to the adhesive network and collagen fibrils, enhancing their bonding.
Biochemical Pathways
Its mode of action suggests it may influence pathways related topolymerization and hydrogen bonding . These pathways could have downstream effects on the structural and functional properties of the dentin collagen fibrils.
Result of Action
The primary result of DMA’s action is the formation of a strong bond between the adhesive network and dentin collagen fibrils . This bond enhances the structural integrity of the dentin, potentially improving the effectiveness of dental procedures.
Action Environment
The action of DMA can be influenced by environmental factors. For instance, it’s sensitive to light , air , and heat . Therefore, these factors need to be carefully controlled to maintain DMA’s stability and efficacy. Additionally, over-oxidation of DMA, especially in alkaline environments, can greatly reduce free-catechol groups and result in an irreversible cross-linked network .
Analyse Biochimique
Biochemical Properties
N-(3,4-Dihydroxyphenethyl)methacrylamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The catechol group in the compound can form strong hydrogen bonds and coordinate with metal ions, which facilitates its interaction with enzymes such as tyrosinase and laccase. These interactions often result in the oxidation of the catechol group, leading to the formation of quinones, which can further react with nucleophiles such as amino acids and proteins . Additionally, the methacrylamide group allows the compound to participate in polymerization reactions, making it useful in the development of bioadhesives and hydrogels .
Cellular Effects
This compound has been shown to influence various cellular processes. It can enhance cell adhesion and proliferation, particularly in the context of bioadhesive applications. The compound’s ability to form strong bonds with cell surface proteins and extracellular matrix components contributes to its effectiveness in promoting cell attachment . Furthermore, it has been observed to modulate cell signaling pathways, including those involved in oxidative stress responses and inflammation . These effects are mediated through the compound’s interactions with cell surface receptors and intracellular signaling molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The catechol group can undergo oxidation to form quinones, which can covalently modify proteins and other biomolecules . This modification can alter the activity of enzymes and receptors, leading to changes in cellular function. Additionally, the methacrylamide group can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of bioadhesives and hydrogels . These polymerization reactions are often initiated by free radicals or other reactive species.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert conditions but can degrade in the presence of light, air, and heat . Over time, the degradation products can influence cellular function, potentially leading to changes in cell viability and proliferation. Long-term studies have shown that the compound can maintain its bioadhesive properties for extended periods, although some loss of activity may occur due to degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound has been shown to enhance wound healing and tissue regeneration by promoting cell adhesion and proliferation . At higher doses, it can exhibit toxic effects, including oxidative stress and inflammation . These adverse effects are likely due to the overproduction of reactive oxygen species and the covalent modification of critical biomolecules.
Metabolic Pathways
This compound is involved in several metabolic pathways. The catechol group can be oxidized by enzymes such as tyrosinase and laccase, leading to the formation of quinones . These quinones can further react with nucleophiles, forming covalent adducts with proteins and other biomolecules. Additionally, the methacrylamide group can undergo polymerization reactions, contributing to the formation of bioadhesive networks . These metabolic pathways are critical for the compound’s bioactivity and its applications in biomedical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can bind to cell surface receptors and extracellular matrix components, facilitating its uptake and distribution within tissues. Once inside the cell, it can localize to specific compartments, including the cytoplasm and nucleus, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These localization patterns are critical for its activity, as they determine the sites of interaction with biomolecules and the resulting biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydroxyphenethyl)methacrylamide typically involves the reaction of dopamine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation of the catechol group. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in a solid form and stored under inert gas to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-Dihydroxyphenethyl)methacrylamide undergoes various chemical reactions, including:
Oxidation: The catechol group can be oxidized to quinone under mild conditions.
Polymerization: The methacrylamide group allows the compound to undergo free radical polymerization, forming polymers with adhesive properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) are used in the polymerization process.
Major Products
Oxidation: The major product is the corresponding quinone derivative.
Polymerization: The major products are catechol-containing polymers with enhanced adhesive properties.
Applications De Recherche Scientifique
N-(3,4-Dihydroxyphenethyl)methacrylamide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of catechol-containing polymers for adhesive applications.
Biology: Investigated for its potential in bioadhesives and tissue engineering.
Medicine: Explored for use in medical adhesives and drug delivery systems.
Industry: Utilized in the development of coatings and adhesives with strong bonding properties
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,4-Dihydroxyphenethyl)acrylamide: Similar structure but with an acrylamide group instead of methacrylamide.
N-phenethyl methacrylamide: Lacks the catechol functionality, resulting in different adhesive properties.
N-(4-hydroxyphenethyl)methacrylamide: Contains a single hydroxyl group, leading to different reactivity and adhesive properties.
Uniqueness
N-(3,4-Dihydroxyphenethyl)methacrylamide is unique due to its combination of catechol and methacrylamide functionalities. This combination allows it to participate in polymerization reactions while retaining strong adhesive properties, making it highly versatile for various applications .
Propriétés
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]-2-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(2)12(16)13-6-5-9-3-4-10(14)11(15)7-9/h3-4,7,14-15H,1,5-6H2,2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIMONOHVBBZKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCC1=CC(=C(C=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



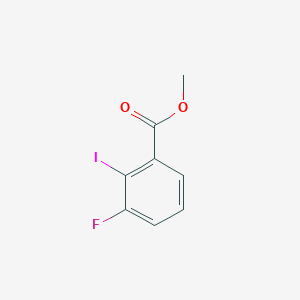


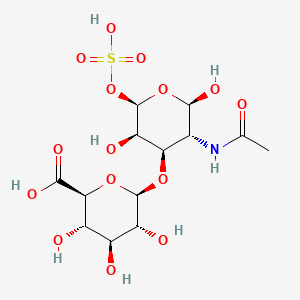
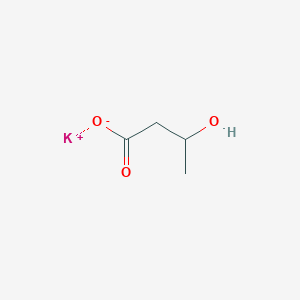
![6-Nitrobenzo[D]isoxazole](/img/structure/B3028926.png)

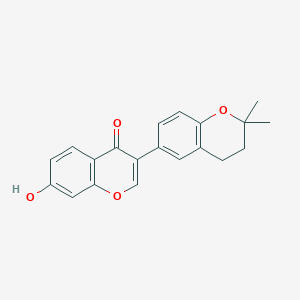
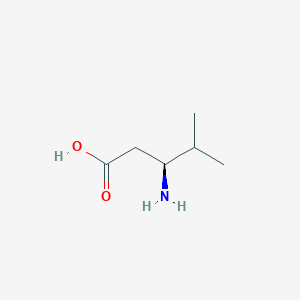
![fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)](/img/structure/B3028937.png)

